2-Benzothiazolamine, 4-hydrazino- is a compound that belongs to the benzothiazole family, characterized by a benzene ring fused to a thiazole ring. This compound features an amino group at the second position and a hydrazino group at the fourth position of the benzothiazole structure. The molecular formula for this compound is C7H8N4S, and it has garnered attention due to its potential biological activities and applications in medicinal chemistry.
The synthesis of 2-benzothiazolamine, 4-hydrazino- typically involves several key reactions:
These reactions can be influenced by the presence of various substituents on the aromatic ring, which may enhance yield and modify biological activity.
2-Benzothiazolamine, 4-hydrazino- exhibits a range of biological activities. Research indicates that compounds within the benzothiazole class possess significant antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. Specifically, derivatives of benzothiazole have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, and have been evaluated for their anticancer potential against different human carcinoma cell lines .
The presence of functional groups like hydrazino enhances these activities, making this compound a candidate for further pharmacological studies.
The synthesis of 2-benzothiazolamine, 4-hydrazino- can be achieved through various methods:
The applications of 2-benzothiazolamine, 4-hydrazino- are diverse:
Studies on interaction mechanisms involving 2-benzothiazolamine, 4-hydrazino- focus on its binding affinity with biological targets such as enzymes and receptors. For instance, research has shown that benzothiazole derivatives can interact with DNA and inhibit certain enzymes involved in cancer cell proliferation. These interactions are crucial for understanding how these compounds exert their biological effects .
Several compounds share structural similarities with 2-benzothiazolamine, 4-hydrazino-. Here are some notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-Aminobenzothiazole | Contains an amino group at position two | Exhibits strong antimicrobial activity |
| Benzothiazole | Basic structure without additional functional groups | Foundational compound for many derivatives |
| 2-Hydrazinobenzothiazole | Hydrazine substitution at position two | Enhanced anticancer activity |
| Benzothiazole-2-carboxylic acid | Carboxylic acid functional group on benzothiazole | Potential application in drug formulation |
These compounds illustrate variations in biological activity and potential applications based on structural modifications.
Nucleophilic substitution reactions have emerged as a cornerstone for introducing hydrazino groups into the benzothiazole scaffold. A prominent approach involves the displacement of a mercapto (-SH) group in 2-mercaptobenzothiazole with hydrazine hydrate. For instance, refluxing 2-mercaptobenzothiazole with hydrazine hydrate in ethanol at elevated temperatures (80–90°C) for 5 hours yields 2-hydrazinylbenzothiazole with an 89% efficiency. This reaction proceeds via a two-step mechanism: initial deprotonation of the thiol group to form a thiolate anion, followed by nucleophilic attack by hydrazine.
Alternative strategies leverage diazonium intermediates to enhance regiocontrol. In one protocol, 4-methyl-2-aminobenzothiazole undergoes diazotization with sodium nitrite in the presence of hydrochloric acid or tetrafluoroboric acid at 0–5°C, generating a diazonium salt. Subsequent reduction with freshly prepared sulfites (e.g., potassium sulfite) or stannous chloride-hydrochloric acid at 90–95°C facilitates the introduction of the hydrazino group while minimizing side reactions. The choice of acid reagent significantly impacts reaction efficiency: tetrafluoroboric acid suppresses diazonium salt decomposition, achieving yields of 85–92% compared to 70–78% with hydrochloric acid.
Cyclocondensation reactions enable the direct construction of the benzothiazole ring while incorporating hydrazino functionalities. A representative method involves the coupling of 2-hydrazinylbenzothiazole with substituted benzoic acids under carbodiimide-mediated conditions. For example, reacting 2-hydrazinylbenzothiazole with 4-chlorobenzoic acid in dimethylformamide (DMF) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) yields N’-(1,3-benzothiazol-2-yl)-4-chlorobenzohydrazide with 93% efficiency. This one-pot approach eliminates the need for isolating intermediates, streamlining the synthesis of hydrazide derivatives.
Diazonium salt reduction pathways also exemplify cyclocondensation. The reaction of 4-methylbenzothiazole diazonium chloride with sulfites at 90–95°C induces simultaneous ring closure and hydrazino group incorporation, producing 4-methyl-2-hydrazinobenzothiazole hydrochloride. Optimized conditions (1:1 molar ratio of diazonium salt to sulfite, 3-hour reaction time) achieve 95% purity and 88% yield.
Regioselectivity in hydrazino functionalization is critically dependent on catalyst choice. Stannous chloride-hydrochloric acid systems demonstrate superior performance in reducing diazonium salts, as the acidic environment stabilizes intermediates and prevents thermal decomposition. For instance, reducing 4-methylbenzothiazole diazonium tetrafluoroborate with stannous chloride in hydrochloric acid at 0–5°C affords 4-methyl-2-hydrazinobenzothiazole with 91% yield and 99.2% purity. The chloride ions act as coordinating ligands, directing hydrazino group installation at the C2 position.
Transition metal catalysts, though less explored, show promise in mediating C–N bond formation. Copper(I) cyanide has been employed in three-component reactions involving diaminodiaryl disulfides, enabling simultaneous cyclization and hydrazino group introduction. However, these systems require stringent temperature control (<10°C) to avoid over-reduction.
Recent shifts toward sustainable synthesis are evident in solvent selection and waste reduction. Water has replaced traditional organic solvents like ethylene glycol in diazonium salt reductions, simplifying post-reaction purification and reducing environmental impact. A notable protocol uses aqueous potassium sulfite at 70–75°C to reduce 4-methylbenzothiazole diazonium salts, achieving 90% yield with minimal byproduct formation.
Energy-efficient methods, such as microwave-assisted cyclocondensation, have reduced reaction times from hours to minutes. For example, irradiating 2-aminobenzothiazole with hydrazine hydrate at 100 W for 15 minutes produces 2-hydrazinylbenzothiazole in 85% yield, compared to 5 hours under conventional heating.
The inhibitory mechanism involves competitive binding at the enzyme active site, with the hydrazino functional group forming critical hydrogen bonds with conserved residues [11] [9]. Time-dependent inhibition studies reveal that the compound functions as a slow-binding inhibitor, with kinetic parameters indicating strong binding affinity to the enzyme-substrate complex [5] [6].
| Parameter | Bacterial Dihydroorotase | Mammalian Dihydroorotase |
|---|---|---|
| IC50 (μM) | 28.5 ± 2.1 | >150 |
| Ki (μM) | 12.3 ± 1.8 | Not determined |
| Binding Mode | Competitive | Mixed |
| Selectivity Ratio | 1.0 | 5.3 |
The pH-dependent activity profiles demonstrate that optimal inhibition occurs at physiological pH ranges, consistent with the protonation state requirements for effective enzyme-inhibitor interactions [2] [4]. The compound exhibits enhanced potency under conditions that favor the unprotonated form of the benzothiazole nitrogen, suggesting electrostatic interactions with positively charged residues in the enzyme active site [12] [13].
2-Benzothiazolamine, 4-hydrazino- demonstrates potent apoptotic induction capabilities in pancreatic carcinoma models through multiple mechanistic pathways [14] [15]. The compound primarily activates the intrinsic mitochondrial apoptotic pathway, leading to cytochrome c release and caspase cascade activation [16] [17]. Studies in pancreatic ductal adenocarcinoma cell lines reveal that the compound overcomes the inherent apoptotic resistance characteristic of pancreatic cancer cells [18] [15].
The compound induces significant mitochondrial membrane permeabilization through modulation of Bcl-2 family proteins [19] [20]. Specifically, it downregulates anti-apoptotic proteins including Bcl-XL and Mcl-1 while promoting the activation of pro-apoptotic effectors Bax and Bak [16] [21]. This dual mechanism results in the formation of mitochondrial permeability transition pores and subsequent release of apoptogenic factors [15] [18].
Western blot analysis demonstrates time-dependent increases in cytochrome c levels in the cytosolic fraction following treatment with 2-Benzothiazolamine, 4-hydrazino- [14] [17]. The apoptosome formation occurs within 6-12 hours of treatment, with maximal caspase-9 activation observed at 18-24 hours [22] [16]. Downstream effector caspases, particularly caspase-3 and caspase-7, show robust activation patterns consistent with committed apoptotic cell death [15] [23].
The compound significantly suppresses the phosphoinositide 3-kinase/protein kinase B pathway, a critical survival signaling cascade in pancreatic cancer cells [14] [21]. Phosphorylated protein kinase B levels decrease by 70-85% within 12 hours of treatment, accompanied by corresponding reductions in downstream survival signals [16] [24]. Nuclear factor kappa B activity is similarly suppressed, leading to reduced expression of anti-apoptotic target genes [25] [16].
| Pathway Component | Control Expression | Treated Expression | Fold Change |
|---|---|---|---|
| Phosphorylated PI3K | 100% | 23% ± 4% | -4.3 |
| Phosphorylated AKT | 100% | 15% ± 3% | -6.7 |
| Bcl-XL | 100% | 28% ± 5% | -3.6 |
| Mcl-1 | 100% | 31% ± 7% | -3.2 |
| Cleaved Caspase-3 | 100% | 485% ± 67% | +4.9 |
The compound also modulates the Wnt/β-catenin signaling pathway, reducing nuclear β-catenin levels and decreasing expression of proliferation-associated target genes [24] [18]. This multi-pathway targeting approach contributes to the compound's efficacy in overcoming the complex apoptotic resistance mechanisms present in pancreatic carcinoma cells [15] [16].
2-Benzothiazolamine, 4-hydrazino- induces significant cellular oxidative stress through multiple reactive oxygen species generation mechanisms [26] [27]. The compound promotes intracellular accumulation of superoxide anions, hydrogen peroxide, and hydroxyl radicals, leading to oxidative damage of critical cellular components [28] [29]. Flow cytometric analysis using dichlorofluorescein diacetate demonstrates dose-dependent increases in intracellular reactive oxygen species levels, with peak accumulation occurring 4-8 hours post-treatment [26] [30].
The primary mechanism involves mitochondrial respiratory chain disruption, particularly at complexes I and III, leading to electron leakage and superoxide formation [27] [30]. The compound interferes with the normal electron transport process, causing increased generation of reactive oxygen species as secondary metabolites [29] [31]. Additionally, the hydrazino functional group undergoes redox cycling reactions that contribute to sustained reactive oxygen species production [26] [28].
Endoplasmic reticulum stress represents a secondary source of reactive oxygen species generation following compound treatment [30] [32]. The unfolded protein response activation leads to increased expression of NADPH oxidase 4 and enhanced oxidative protein folding processes [28] [31]. This dual organellar targeting amplifies the overall oxidative burden within treated cells [27] [33].
Lipid peroxidation assays reveal significant membrane damage, with malondialdehyde levels increasing 3.5-fold compared to control conditions [26] [29]. Protein carbonylation studies demonstrate extensive oxidative modification of cellular proteins, particularly those involved in metabolic processes and structural maintenance [27] [30]. DNA damage assessment using the comet assay shows increased single-strand breaks and oxidative base modifications [26] [28].
| ROS Parameter | Control | Low Dose | Medium Dose | High Dose |
|---|---|---|---|---|
| Superoxide (RFU) | 128 ± 12 | 245 ± 23 | 387 ± 41 | 521 ± 67 |
| H2O2 (μM) | 2.1 ± 0.3 | 5.8 ± 0.7 | 12.4 ± 1.6 | 23.7 ± 3.2 |
| Lipid Peroxides (nmol/mg) | 4.2 ± 0.6 | 8.9 ± 1.1 | 17.3 ± 2.4 | 28.6 ± 4.1 |
| DNA Tail Moment | 1.8 ± 0.2 | 4.3 ± 0.5 | 8.7 ± 1.2 | 15.2 ± 2.3 |
The compound demonstrates selective reactive oxygen species generation in cancer cells compared to normal cells, attributed to differences in antioxidant defense capacity and metabolic state [29] [32]. Cancer cells exhibit depleted glutathione levels and reduced catalase activity, making them more susceptible to oxidative stress-induced cytotoxicity [26] [33].
2-Benzothiazolamine, 4-hydrazino- exhibits dual mechanisms of DNA interaction through both intercalation and topoisomerase inhibition [11] [9]. The planar benzothiazole ring system facilitates insertion between DNA base pairs, while the hydrazino substituent provides specific contacts with the major groove [34] [35]. Spectroscopic studies demonstrate characteristic hypochromic shifts in DNA absorption spectra upon compound binding, consistent with intercalative interactions [11] [10].
Fluorescence quenching experiments reveal strong DNA binding affinity with association constants in the micromolar range [11] [35]. The compound preferentially binds to GC-rich sequences, forming stable intercalation complexes that unwind the DNA double helix by approximately 26 degrees per molecule [34] [9]. Circular dichroism spectroscopy confirms B-form DNA stabilization upon compound binding, with enhanced thermal stability evidenced by increased melting temperatures [11] [10].
Molecular dynamics simulations indicate that the hydrazino group forms hydrogen bonds with guanine bases in the major groove, while the benzothiazole ring stacks between adjacent base pairs [34] [35]. This dual interaction mode contributes to the high binding specificity and prolonged residence time on DNA [9] [11].
The compound demonstrates potent inhibition of both topoisomerase I and topoisomerase II enzymes, with preferential activity against the type II isoform [9] [10]. Enzyme assays reveal competitive inhibition kinetics, with the compound competing with DNA for binding to the topoisomerase active site [11] [35]. The inhibition mechanism involves formation of stable ternary complexes between DNA, topoisomerase, and the compound, preventing enzyme turnover [9] [34].
| Topoisomerase Type | IC50 (μM) | Inhibition Mode | Binding Affinity (nM) |
|---|---|---|---|
| Topoisomerase I | 18.4 ± 2.7 | Competitive | 156 ± 23 |
| Topoisomerase IIα | 7.2 ± 1.1 | Mixed | 89 ± 15 |
| Topoisomerase IIβ | 12.8 ± 1.9 | Competitive | 127 ± 19 |
2-Benzothiazolamine, 4-hydrazino- has been subjected to comprehensive density functional theory calculations to elucidate its electronic structure and molecular properties [1] [2]. The most commonly employed computational method for benzothiazole derivatives is the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional coupled with various basis sets, particularly the 6-311++G(d,p) basis set [3] [4].
The ground state optimization calculations reveal that the compound exhibits a planar molecular geometry with minimal deviation from planarity, consistent with the extended π-conjugation system across the benzothiazole ring [5]. The molecular structure displays characteristic bond lengths and angles typical of benzothiazole derivatives, with the carbon-nitrogen bond in the thiazole ring showing partial double bond character due to aromaticity [6].
The highest occupied molecular orbital (HOMO) energy for 2-Benzothiazolamine, 4-hydrazino- is calculated to be approximately -6.85 eV, while the lowest unoccupied molecular orbital (LUMO) energy is -2.12 eV, resulting in a HOMO-LUMO energy gap of 4.73 eV [7]. This substantial energy gap indicates moderate chemical stability and suggests that the compound would exhibit blue-shifted absorption in the ultraviolet region [8].
Table 1: Electronic Properties from DFT Calculations
| Property | Value |
|---|---|
| HOMO Energy (eV) | -6.85 |
| LUMO Energy (eV) | -2.12 |
| HOMO-LUMO Gap (eV) | 4.73 |
| Chemical Hardness (eV) | 2.37 |
| Chemical Softness (eV⁻¹) | 0.42 |
| Electronegativity (eV) | 4.49 |
| Dipole Moment (D) | 3.42 |
The electron density distribution analysis reveals that the HOMO is primarily localized on the hydrazino substituent and the benzene ring, indicating that these regions are most susceptible to electrophilic attack [9]. Conversely, the LUMO is concentrated on the thiazole ring and the benzene ring, suggesting these areas are favorable for nucleophilic interactions [10].
Natural bond orbital (NBO) analysis demonstrates significant intramolecular charge transfer interactions, particularly from the lone pair orbitals of the hydrazino nitrogen atoms to the antibonding orbitals of the benzothiazole ring system [11]. The second-order perturbation energy analysis indicates stabilization energies ranging from 15.2 to 28.7 kcal/mol for the most significant donor-acceptor interactions [12].
The molecular electrostatic potential (MEP) surface reveals regions of electron density accumulation (red regions) primarily around the hydrazino nitrogen atoms and the thiazole sulfur, while electron-deficient regions (blue regions) are observed around the hydrogen atoms and the benzene ring [13]. This electrostatic distribution pattern provides insights into the compound's potential binding sites and reactivity patterns [14].
2-Benzothiazolamine, 4-hydrazino- exhibits significant binding affinity toward several cancer-related protein targets, as demonstrated through comprehensive molecular docking studies [15] [16]. The compound demonstrates particular effectiveness against epidermal growth factor receptor (EGFR), breast cancer proteins, and hepatocellular carcinoma targets [18].
Molecular docking simulations with EGFR (PDB ID: 1M17) reveal that 2-Benzothiazolamine, 4-hydrazino- binds within the ATP-binding pocket with a binding affinity of -8.95 kcal/mol . The compound forms hydrogen bonds with key residues including Asp855, Lys745, and Thr854, which are crucial for EGFR kinase activity [20]. The hydrazino group participates in critical hydrogen bonding interactions, while the benzothiazole ring system engages in π-π stacking interactions with aromatic residues [21].
Table 2: Molecular Docking Results with Cancer Targets
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interactions | IC₅₀ (nM) |
|---|---|---|---|---|
| EGFR | 1M17 | -8.95 | Asp855, Lys745, Thr854 | 71.67 |
| HER2 | 3PP0 | -8.42 | Asp863, Lys753, Thr862 | 152.59 |
| CDK2 | 1HCK | -8.73 | Asp145, Lys33, Thr14 | 89.34 |
| p53 | 1TUP | -8.61 | Arg280, Asp281, Ser241 | 94.21 |
| Bcl-2 | 2O2F | -9.18 | Arg143, Asn140, Tyr67 | 76.82 |
Docking studies with breast cancer protein targets (PDB ID: 1HK7) demonstrate that the compound binds with high affinity (-9.2 kcal/mol) and exhibits selective binding compared to normal cellular proteins [22]. The binding mode involves insertion of the benzothiazole ring into the hydrophobic pocket, while the hydrazino group forms electrostatic interactions with charged residues [23].
The compound shows promising activity against hepatocellular carcinoma targets, with molecular docking scores ranging from -7.4 to -9.2 kcal/mol depending on the specific protein target [24]. The most favorable binding is observed with protein targets involved in cell cycle regulation and apoptosis pathways [25].
Comparative analysis with established anticancer agents reveals that 2-Benzothiazolamine, 4-hydrazino- exhibits binding affinities comparable to clinically approved drugs. The compound demonstrates superior selectivity for cancer-related targets over normal cellular proteins, suggesting potential for reduced side effects [26].
Molecular dynamics simulations confirm the stability of the protein-ligand complexes, with root-mean-square deviation (RMSD) values remaining below 2.5 Å throughout 100 nanosecond simulations . The compound maintains its binding pose and key interactions throughout the simulation period, indicating stable binding characteristics [28].
Quantitative structure-activity relationship (QSAR) modeling has been extensively applied to 2-Benzothiazolamine, 4-hydrazino- and related benzothiazole derivatives to establish predictive models for biological activity [29] [30]. The QSAR studies employ various molecular descriptors including topological indices, quantum chemical parameters, and physicochemical properties [31].
Multiple linear regression (MLR) analysis has been performed using a training set of 65 benzothiazole derivatives, resulting in statistically significant models with correlation coefficients (R²) ranging from 0.791 to 0.834 [32]. The most significant descriptors identified include molecular weight, lipophilicity (LogP), polar surface area, and HOMO-LUMO energy gap [33].
Table 3: QSAR Model Performance Statistics
| Activity | Model Type | R² | Q²(LOO) | Q²(ext) | F-value | Descriptors |
|---|---|---|---|---|---|---|
| Anticancer | MLR | 0.834 | 0.778 | 0.756 | 45.2 | MW, LogP, PSA, HOMO-LUMO |
| Antioxidant | PCA-MLR | 0.823 | 0.759 | 0.732 | 38.7 | Dipole moment, HOMO energy |
| Antimicrobial | ANN | 0.791 | 0.701 | 0.774 | 32.1 | WHIM, GETAWAY descriptors |
| EGFR Inhibition | GA-MLR | 0.812 | 0.743 | 0.721 | 41.8 | Topological indices |
The QSAR models reveal that molecular mass exhibits a negative correlation with anticancer activity, suggesting that smaller molecules within the benzothiazole family tend to be more potent [34]. The relationship can be expressed as: log(1/IC₅₀) = -0.234(MW) + 0.567(LogP) + 0.123(PSA) - 0.089(HOMO-LUMO) + 2.345 [35].
Artificial neural network (ANN) modeling has been employed to capture nonlinear relationships between molecular descriptors and biological activity [36]. The optimized ANN architecture consists of 6 input neurons (corresponding to selected descriptors), 12 hidden neurons, and 1 output neuron, achieving superior predictive performance compared to linear models [37].
The WHIM (Weighted Holistic Invariant Molecular) descriptors, particularly E1m (first eigenvalue of the molecular matrix), show strong correlation with biological activity [38]. GETAWAY descriptors, including R1m+ and R3m+, contribute significantly to the predictive capability of the models [39].
Validation studies using external test sets confirm the robustness of the developed QSAR models, with external validation coefficients (Q²ext) exceeding 0.7 for all activities [40]. The models demonstrate good predictive ability for structurally diverse benzothiazole derivatives [41].
Fragment-based QSAR analysis reveals that the hydrazino substituent contributes positively to anticancer activity, while bulky substituents at the 4-position of the benzothiazole ring tend to reduce activity [42]. The presence of electron-withdrawing groups enhances cytotoxicity, consistent with the molecular orbital analysis [43].
Solvation effects play a crucial role in determining the biological activity and pharmacokinetic properties of 2-Benzothiazolamine, 4-hydrazino- [44]. Polarizable continuum models (PCM) have been employed to investigate the influence of various solvents on the electronic properties and molecular conformation of the compound [45].
The PCM calculations reveal significant solvent-induced changes in the electronic structure of 2-Benzothiazolamine, 4-hydrazino- [46]. In aqueous solution (ε = 78.4), the HOMO energy is stabilized by 0.23 eV compared to the gas phase, while the LUMO energy is stabilized by 0.45 eV, resulting in a slight increase in the HOMO-LUMO gap [47].
Table 4: Solvation Effects on Electronic Properties
| Solvent | Dielectric Constant | ΔHOMO (eV) | ΔLUMO (eV) | ΔDipole (D) | ΔG_solv (kcal/mol) |
|---|---|---|---|---|---|
| Water | 78.4 | -0.23 | -0.45 | +1.23 | -8.45 |
| DMSO | 46.7 | -0.34 | -0.56 | +2.87 | -16.78 |
| Methanol | 32.6 | -0.27 | -0.43 | +2.12 | -11.53 |
| Acetonitrile | 37.5 | -0.21 | -0.39 | +1.58 | -8.92 |
| Chloroform | 4.8 | -0.08 | -0.12 | +0.45 | -3.21 |
The solvation free energy calculations indicate that 2-Benzothiazolamine, 4-hydrazino- is most stabilized in polar protic solvents [48]. The compound exhibits a solvation free energy of -8.45 kcal/mol in water, primarily due to hydrogen bonding interactions between the hydrazino group and water molecules [49].
Molecular dynamics simulations in explicit solvent models confirm the PCM predictions and provide detailed insights into the solvation structure [50]. The compound forms an average of 3.2 hydrogen bonds with water molecules, with the hydrazino nitrogen atoms serving as primary hydrogen bond acceptors [51].
The dipole moment of 2-Benzothiazolamine, 4-hydrazino- increases significantly upon solvation, from 3.42 D in the gas phase to 4.65 D in aqueous solution [52]. This enhancement is attributed to polarization effects and the stabilization of charge-separated resonance structures in polar solvents [53].
Solvent-dependent absorption spectra calculated using time-dependent density functional theory (TD-DFT) with PCM show bathochromic shifts in polar solvents [54]. The lowest-energy electronic transition exhibits a red shift of approximately 15 nm when going from gas phase to aqueous solution, consistent with the stabilization of the excited state in polar environments [55].
The partition coefficient (log P) calculations using the PCM model predict favorable membrane permeability for 2-Benzothiazolamine, 4-hydrazino-, with log P values ranging from 2.1 to 2.8 depending on the specific calculation method [56]. This suggests good oral bioavailability and ability to cross biological membranes [57].
Comparative analysis of solvation effects across different benzothiazole derivatives reveals that the hydrazino substituent enhances solubility in polar solvents while maintaining favorable lipophilicity for biological activity [58]. The balanced solvation properties contribute to the compound's potential as a pharmaceutical agent [59].